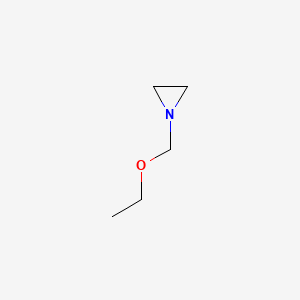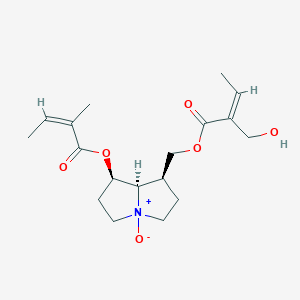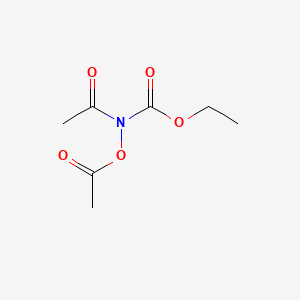
1,6-Bis(dimethoxyphosphoryl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(dimethoxyphosphoryl)hexane is an organic compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of two dimethoxyphosphoryl groups attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(dimethoxyphosphoryl)hexane typically involves the reaction of hexane-1,6-diol with dimethyl phosphite in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation or chromatography is also common to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis(dimethoxyphosphoryl)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: Nucleophilic substitution reactions can replace the dimethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(dimethoxyphosphoryl)hexane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,6-Bis(dimethoxyphosphoryl)hexane involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Bis(diphenylphosphino)hexane
- 1,6-Bis(diphenylphosphoryl)hexane
- Hexane-1,6-diol
Uniqueness
1,6-Bis(dimethoxyphosphoryl)hexane is unique due to its specific structural features, such as the presence of dimethoxyphosphoryl groups. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds. For example, the dimethoxyphosphoryl groups can participate in specific coordination chemistry and catalysis applications that other similar compounds may not.
Eigenschaften
Molekularformel |
C10H24O6P2 |
|---|---|
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
1,6-bis(dimethoxyphosphoryl)hexane |
InChI |
InChI=1S/C10H24O6P2/c1-13-17(11,14-2)9-7-5-6-8-10-18(12,15-3)16-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
GDLODMVMRRXGDC-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CCCCCCP(=O)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)

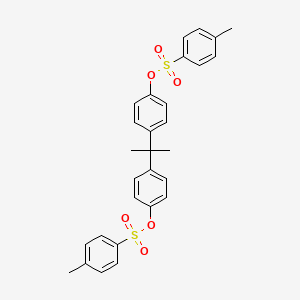
silane](/img/structure/B14752059.png)
![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
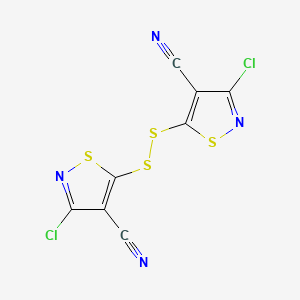
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
